molecular formula C5H5N3O3S B15222804 4-Nitrothiophene-2-carbohydrazide

4-Nitrothiophene-2-carbohydrazide

Cat. No.: B15222804
M. Wt: 187.18 g/mol
InChI Key: LNFFTGLVYJUVPS-UHFFFAOYSA-N
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Description

4-Nitrothiophene-2-carbohydrazide is a heterocyclic compound that features a thiophene ring substituted with a nitro group and a carbohydrazide moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

The synthesis of 4-Nitrothiophene-2-carbohydrazide typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of intermediate compounds, followed by functional group modifications to introduce the desired substituents .

Chemical Reactions Analysis

4-Nitrothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted thiophenes, hydrazones, and hydrazides .

Scientific Research Applications

4-Nitrothiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

4-Nitrothiophene-2-carbohydrazide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its combination of a nitro group and a carbohydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

Molecular Formula

C5H5N3O3S

Molecular Weight

187.18 g/mol

IUPAC Name

4-nitrothiophene-2-carbohydrazide

InChI

InChI=1S/C5H5N3O3S/c6-7-5(9)4-1-3(2-12-4)8(10)11/h1-2H,6H2,(H,7,9)

InChI Key

LNFFTGLVYJUVPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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